6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(aminomethyl)-3-propyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-5-13-9-4-3-8(7-12)6-10(9)15-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
InChI Key |
BUUVSXBNWHABRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)CN)OC1=O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Background
- Compound Name: 6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3H)-one
- Molecular Formula: C$${12}$$H$${14}$$N$${2}$$O$${2}$$ (inferred from related analogs)
- Core Structure: Benzo[d]oxazol-2(3H)-one scaffold substituted at position 6 with an aminomethyl group and at position 3 with a propyl group.
This compound belongs to the benzoxazolone family, which are heterocyclic compounds known for their biological activities and applications in medicinal chemistry.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic synthesis, starting from appropriately substituted aniline or phenol derivatives, followed by cyclization to form the benzoxazolone core, and subsequent functional group modifications to introduce the aminomethyl and propyl substituents.
Reported Synthetic Routes
Due to the lack of direct commercial or literature-specific synthesis for this exact compound, the preparation methods are extrapolated from closely related benzoxazolone derivatives and analogous compounds bearing similar substitutions, as documented in patents and chemical databases.
Route A: Cyclization of 2-Aminophenol Derivatives
- Step 1: Alkylation of 2-aminophenol at the 3-position with a propyl halide (e.g., propyl bromide) under basic conditions to install the propyl substituent.
- Step 2: Formylation or chloromethylation at the 6-position to introduce a reactive handle for aminomethyl group installation.
- Step 3: Cyclization via reaction with phosgene equivalents or carbonyldiimidazole (CDI) to form the benzoxazolone ring.
- Step 4: Nucleophilic substitution or reductive amination at the 6-position to introduce the aminomethyl group.
Route B: Direct Aminomethylation of 6-Amino-3-propylbenzo[d]oxazol-2(3H)-one
- Starting Material: 6-amino-3-propylbenzo[d]oxazol-2(3H)-one (prepared by cyclization of 2-aminophenol derivatives with propyl substitution).
- Reaction: Aminomethylation using formaldehyde and a suitable amine source under reductive amination conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts).
- Outcome: Introduction of the aminomethyl group at the 6-position.
Reaction Conditions and Purification
- Solvents: Commonly used solvents include dichloromethane, ethyl acetate, ethanol, and water mixtures depending on reaction step.
- Temperature: Reactions are typically carried out at room temperature to moderate heating (25–80 °C) to optimize yields.
- Catalysts/Reagents: Use of bases (e.g., K$$2$$CO$$3$$, NaH), phosgene substitutes (CDI), formaldehyde, and reducing agents.
- Purification: Chromatographic techniques (silica gel column chromatography) and recrystallization are employed to isolate pure target compound.
Data Table: Summary of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation | Propyl bromide, K$$2$$CO$$3$$, DMF | Install propyl group at C-3 | 70–85 | Base-promoted SN2 reaction |
| 2 | Chloromethylation/Formylation | Paraformaldehyde, HCl or chloromethyl methyl ether, acid catalyst | Introduce reactive group at C-6 | 60–75 | Electrophilic aromatic substitution |
| 3 | Cyclization | CDI or phosgene equivalent, base | Form benzoxazolone ring | 65–80 | Ring closure step |
| 4 | Aminomethylation | Formaldehyde, NH$$3$$ or amine, NaBH$$3$$CN | Introduce aminomethyl at C-6 | 55–70 | Reductive amination |
| 5 | Purification | Chromatography, recrystallization | Isolate pure compound | - | Essential for purity |
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine derivative.
Scientific Research Applications
6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key benzoxazolone derivatives and their properties:
Toxicity and Environmental Impact
Nitroaromatic compounds (e.g., 6-hydroxy-5-nitro-) are notably toxic and environmentally persistent, limiting their agricultural use . In contrast, amino-substituted analogs (e.g., 6-amino-3-methyl-) may offer safer profiles. The propyl and aminomethyl groups in the target compound could balance lipophilicity and biodegradability, though empirical studies are needed.
Q & A
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Variation of substituents : Replace the propyl group with alkyl/aryl chains to probe steric effects.
- Bioisosteric replacement : Substitute the benzoxazolone ring with benzothiazolone or indole cores.
- Pharmacophore mapping : Use 3D-QSAR models to correlate electronic properties (e.g., logP, H-bond donors) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
